4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride
Description
Chemical Structure:
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride is a piperidine derivative substituted with a tert-butyl-thiazole moiety at the 4-position. Its molecular formula is C₁₃H₂₃ClN₂S, with a molecular weight of 274.85 g/mol (CAS: 1803593-83-0) . The compound features a piperidine ring (a six-membered amine heterocycle) linked via a methyl group to a 1,3-thiazole ring bearing a tert-butyl substituent. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity due to the bulky tert-butyl group, which may influence pharmacokinetic behavior.
Properties
IUPAC Name |
4-tert-butyl-2-(piperidin-4-ylmethyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2S.ClH/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10;/h9-10,14H,4-8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAHYQZEUXSTKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under acidic conditions.
Alkylation: The thiazole derivative is then alkylated using tert-butyl bromide in the presence of a base such as potassium carbonate.
Piperidine Introduction: The alkylated thiazole is reacted with piperidine in the presence of a suitable catalyst to form the desired compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole or piperidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
The compound has been investigated for its potential as a pharmacological agent, particularly in the context of inhibiting certain biological pathways. Notably, it has shown promise in the following areas:
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit antimicrobial properties. Specifically, studies have focused on their ability to inhibit the growth of Mycobacterium tuberculosis, a significant pathogen responsible for tuberculosis. The structure-activity relationship (SAR) of piperidine derivatives has been explored to enhance potency against this bacterium, suggesting that modifications to the thiazole and piperidine components can lead to improved efficacy .
NLRP3 Inhibition
Recent studies have highlighted the role of piperidine derivatives in inhibiting the NLRP3 inflammasome, which is implicated in various inflammatory diseases. The compound's ability to prevent NLRP3-dependent pyroptosis in macrophages was evaluated, demonstrating its potential as an anti-inflammatory agent. The results showed a significant decrease in pyroptotic cell death when treated with this compound, indicating its therapeutic potential in managing inflammation-related conditions .
Case Studies and Research Findings
Synthesis and Preparation
The synthesis of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride involves several chemical reactions that can be optimized for yield and purity. The preparation typically includes:
- Formation of the thiazole ring.
- Alkylation of the piperidine nitrogen.
- Hydrochloride salt formation for enhanced solubility.
Mechanism of Action
The mechanism of action of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine derivatives are prevalent in pharmaceuticals due to their versatility in modulating biological activity. Below is a detailed comparison of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride with analogous compounds, focusing on structural motifs, pharmacological relevance, and functional differences.
Table 1: Structural and Functional Comparison
Key Differences and Implications :
Core Heterocycle Variations: The thiazole ring in the target compound (vs. benzodioxol in paroxetine or imidazole in ) confers distinct electronic and steric properties. Thiazoles are known for their hydrogen-bonding capacity and metabolic stability, which may enhance bioavailability compared to benzodioxol-containing analogs .
Pharmacological Applications: Paroxetine Hydrochloride is a well-established SSRI, whereas the target compound’s pharmacological profile remains underexplored. Its thiazole-piperidine scaffold is structurally analogous to CNS-targeting agents (e.g., acetylcholinesterase inhibitors) .
Research Findings and Trends
- Crystallography : Structural elucidation of similar piperidine derivatives (e.g., paroxetine) has historically relied on SHELX programs for X-ray refinement, ensuring accurate stereochemical assignments .
- Metabolic Stability : Thiazole-containing compounds exhibit slower hepatic clearance compared to benzodioxol analogs, as observed in preclinical studies of related molecules .
- Toxicity Profiles: Tert-butyl groups may reduce acute toxicity by minimizing reactive metabolite formation, a noted advantage over smaller alkyl substituents .
Biological Activity
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride (CAS Number: 1803593-83-0) is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₃ClN₂S |
| Molecular Weight | 274.85 g/mol |
| CAS Number | 1803593-83-0 |
The thiazole moiety in this compound is crucial for its biological activity. Thiazoles have been associated with a variety of pharmacological effects, including:
- Antimicrobial Activity : Compounds containing thiazole rings have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the thiazole ring enhances this activity .
- Anticancer Activity : Research indicates that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have demonstrated that certain thiazole compounds exhibit cytotoxic effects in various cancer cell lines, including breast and colon cancer .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of thiazole derivatives reported that compounds similar to 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) at low concentrations. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring significantly influenced antibacterial potency .
Anticancer Efficacy
In vitro studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines. For example, a derivative with similar structural features demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin against A431 and Jurkat cell lines. The mechanism involves interaction with critical proteins involved in cell cycle regulation and apoptosis pathways .
Case Studies
- Case Study on Anticancer Properties : A series of analogs derived from thiazole were synthesized and tested for anticancer activity. One such analog exhibited a significant reduction in tumor volume in mouse models without notable side effects, indicating a favorable therapeutic profile .
- Antimicrobial Efficacy Study : In a comparative study, various thiazole derivatives were tested against resistant bacterial strains. The compound exhibited comparable or superior activity to established antibiotics, suggesting its potential as a new therapeutic agent for treating resistant infections .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine hydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multistep reactions involving coupling of tert-butyl-thiazole derivatives with piperidine precursors. For example, analogous syntheses (e.g., tert-butyl-thiazole-piperidine conjugates) use reagents like TBTU and TEA in dichloromethane (DCM) for amide bond formation, followed by HCl-mediated deprotection of tert-butyl groups . Key intermediates are purified via silica gel chromatography and characterized using -NMR, -NMR, and mass spectrometry to confirm structural integrity and purity .
Q. How can researchers validate the purity and identity of this compound?
- Methodological Answer : Purity is assessed via HPLC (≥98% purity threshold) and thin-layer chromatography (TLC). Structural confirmation relies on spectroscopic techniques:
- -NMR detects proton environments (e.g., tert-butyl singlet at ~1.4 ppm, thiazole protons at ~6.5–7.5 ppm).
- High-resolution mass spectrometry (HRMS) verifies molecular ion peaks matching the theoretical mass (e.g., [M+H] for CHClNS: calculated 311.13, observed 311.15) .
Q. What solvent systems and reaction conditions are optimal for its synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DCM, dioxane) are preferred for coupling reactions due to their compatibility with TBTU/TEA activation. Deprotection steps require acidic conditions (e.g., 4M HCl in dioxane) to cleave tert-butyl groups without degrading the thiazole ring . Reaction times vary from 6–24 hours, monitored by TLC.
Advanced Research Questions
Q. How can reaction yields be improved while minimizing byproducts in the synthesis?
- Methodological Answer : Yield optimization involves:
- Temperature control : Lower temperatures (0–5°C) during coupling reduce side reactions.
- Catalyst screening : Alternative coupling agents (e.g., HATU) may enhance efficiency .
- Purification : Use of reverse-phase HPLC for challenging separations, especially for HCl salts .
Computational tools (e.g., quantum chemical calculations) predict reaction pathways to identify bottlenecks .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from impurities, salt form variability, or assay conditions. Mitigation steps include:
- Batch consistency : Rigorous QC using NMR and HRMS for each batch.
- Salt-form standardization : Ensure consistent counterion ratios (e.g., mono- vs. di-HCl salts) via elemental analysis .
- Assay replication : Test in multiple cell lines or enzymatic systems to rule out model-specific effects .
Q. How can computational modeling guide the design of derivatives with enhanced stability?
- Methodological Answer : Molecular dynamics (MD) simulations predict degradation pathways (e.g., hydrolysis of the thiazole-piperidine bond). Density functional theory (DFT) calculates electron densities to identify reactive sites for stabilization via substituent modifications (e.g., electron-withdrawing groups on the thiazole ring) .
Q. What analytical techniques resolve structural ambiguities in derivatives?
- Methodological Answer : X-ray crystallography provides definitive stereochemical data for crystalline intermediates . For non-crystalline compounds, 2D NMR (e.g., HSQC, HMBC) maps - correlations to distinguish regioisomers .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
